molecular formula C14H14BrNO B1526584 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol CAS No. 1163707-62-7

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

Cat. No. B1526584
CAS RN: 1163707-62-7
M. Wt: 292.17 g/mol
InChI Key: UOBYZIQINUSRSZ-UHFFFAOYSA-N
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Description

“4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol” is a chemical compound with the molecular formula C14H14BrNO and a molecular weight of 292.171 . It is related to “2-(4-Bromopyridin-2-yl)propan-2-ol”, which has a CAS Number of 477252-20-3 .


Molecular Structure Analysis

The InChI code for “2-(4-Bromopyridin-2-yl)propan-2-ol” is 1S/C8H10BrNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 . This provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The related compound “2-(4-Bromopyridin-2-yl)propan-2-ol” has a molecular weight of 216.08 . It is a solid or semi-solid or liquid or lump at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its water solubility is calculated to be 1.03 mg/ml .

Safety and Hazards

The related compound “2-(4-Bromopyridin-2-yl)propan-2-ol” has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-14(2,10-3-5-12(17)6-4-10)13-9-11(15)7-8-16-13/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYZIQINUSRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BBr3 (1M in DCM, 23 mmol, 8 eq) is added dropwise to a cold (0° C.) solution of 4-bromo-2-[1-(4-methoxy-phenyl)-1-methyl-ethyl]-pyridine (Step 31.3) (0.878 g, 2.87 mmol) in DCM (42 mL), under an argon atmosphere. The reaction mixture is stirred for 1 h at 0° C., allowed to warm to rt, stirred for 18 h, cooled to 0° C. and quenched by addition of anhydrous MeOH. The mixture is concentrated, diluted with a 6M aqueous solution of HCl, stirred for 1 h, neutralized to pH 7 and extracted with DCM. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is used without purification.
Name
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
0.878 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
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4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Reactant of Route 6
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